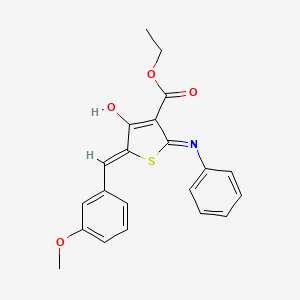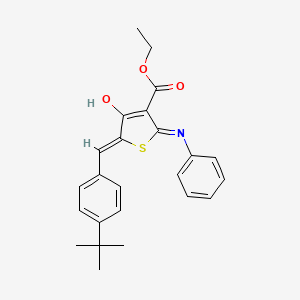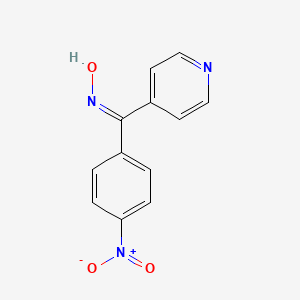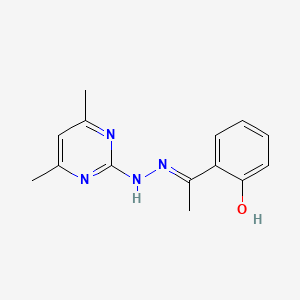![molecular formula C13H13N5O4 B3726123 N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide](/img/structure/B3726123.png)
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Descripción general
Descripción
N-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide, commonly known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. It is a potential anti-cancer drug that has shown promising results in preclinical studies.
Mecanismo De Acción
ABT-737 selectively binds to the BH3-binding groove of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins, such as N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic function of these proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, ABT-737 has also been shown to have off-target effects, such as inhibition of platelet activation and aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-737 has several advantages for use in lab experiments. It is a potent inhibitor of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins and has shown promising results in preclinical studies. However, ABT-737 has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the development and use of ABT-737. One potential direction is the development of more potent and selective inhibitors of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins. Another direction is the use of ABT-737 in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the use of ABT-737 in combination with immunotherapy may also be explored. Finally, the use of ABT-737 in clinical trials for the treatment of various types of cancer is an important future direction.
Aplicaciones Científicas De Investigación
ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins. ABT-737 has been tested in various cancer models, including leukemia, lymphoma, and solid tumors, and has shown promising results.
Propiedades
IUPAC Name |
[(E)-[(2Z)-2-acetyloxyimino-2-amino-1-(1H-benzimidazol-2-yl)ethylidene]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-7(19)21-17-11(12(14)18-22-8(2)20)13-15-9-5-3-4-6-10(9)16-13/h3-6H,1-2H3,(H2,14,18)(H,15,16)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAFBCNGKISEY-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=NC2=CC=CC=C2N1)C(=NOC(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(\C1=NC2=CC=CC=C2N1)/C(=N/OC(=O)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[3-amino-3-(benzylamino)-2-cyano-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726045.png)
![6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinane-2,4-dione 2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazone}](/img/structure/B3726051.png)
![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3726064.png)

![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B3726105.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726110.png)


![ethyl 2-[(4-methylphenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726116.png)

![ethyl 5-(3-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726130.png)
![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726135.png)
![5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726139.png)
